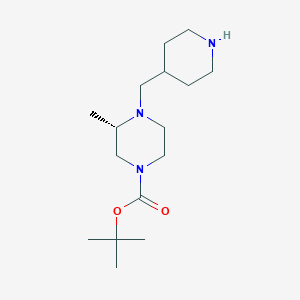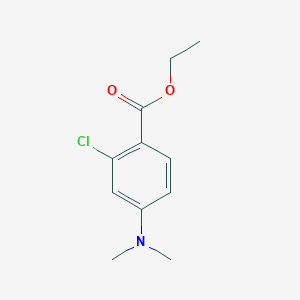
Methyl 4-(dimethylamino)-2-nitrobenzoate
Vue d'ensemble
Description
Methyl 4-(dimethylamino)-2-nitrobenzoate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(dimethylamino)-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(dimethylamino)-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Derivatives : Methyl 4-(dimethylamino)-2-nitrobenzoate is involved in the synthesis of various chemical compounds. For instance, Kamel et al. (1964) demonstrated the methylation of 4-nitrobenzotriazole derivatives, potentially related to the synthesis pathways involving similar nitrobenzoate structures (Kamel, Sherif, & Kamel, 1964).
Fluorescent Ligand Synthesis : Osuský et al. (2022) used a method that involves a compound structurally similar to methyl 4-(dimethylamino)-2-nitrobenzoate for synthesizing fluorescent ligands with tunable emission colors. This demonstrates its application in the synthesis of functional dyes and light-harvesting materials (Osuský et al., 2022).
Influenza Virus Inhibition : A study by Jedrzejas et al. (1995) on 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a compound related to methyl 4-(dimethylamino)-2-nitrobenzoate, suggests potential applications in antiviral research, particularly as neuraminidase inhibitors (Jedrzejas et al., 1995).
Solubility and Chemical Properties : Research by Wu et al. (2016) on 3-methyl-4-nitrobenzoic acid, a compound with similarities to methyl 4-(dimethylamino)-2-nitrobenzoate, explored its solubility in different organic solvents. Such studies are crucial for understanding the chemical properties and applications of related compounds (Wu et al., 2016).
Synthesis of Naphthalene Derivatives : Wong et al. (2002) reported a synthesis method for "push-pull" naphthalenes using nitro-2-methylbenzoate esters, which are structurally related to methyl 4-(dimethylamino)-2-nitrobenzoate. This indicates its relevance in the synthesis of specialized organic compounds (Wong et al., 2002).
Propriétés
IUPAC Name |
methyl 4-(dimethylamino)-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(2)7-4-5-8(10(13)16-3)9(6-7)12(14)15/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFSPEHQIATLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727196 | |
| Record name | Methyl 4-(dimethylamino)-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(dimethylamino)-2-nitrobenzoate | |
CAS RN |
773874-70-7 | |
| Record name | Methyl 4-(dimethylamino)-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














